molecular formula C4H6O4 B1601779 Butanedioic acid-2,3-13C2 CAS No. 61128-08-3

Butanedioic acid-2,3-13C2

Cat. No. B1601779
CAS RN: 61128-08-3
M. Wt: 120.07 g/mol
InChI Key: KDYFGRWQOYBRFD-ZDOIIHCHSA-N
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Description

Butanedioic acid-2,3-13C2, also known as Succinic acid-2,3-13C2, is a stable, organic compound with the molecular formula C4H4O4 . It is characterized by two carboxyl groups that are separated by a methylene group. The 13C2 isotopic labeling is used to trace metabolic pathways and biochemical reactions in living organisms, including humans.


Synthesis Analysis

Butanedioic Acid-2,3-13C2 can be synthesized in several ways, including chemical synthesis and biotechnology-based methods . One of the most commonly used methods involves the catalytic hydrogenation of maleic anhydride in the presence of deuterium oxide . Another method involves the synthesis of Butanedioic Acid-2,3-13C2 from 1,2-Dibromoethane-13C2 and Potassium Cyanide .


Molecular Structure Analysis

The molecular structure of Butanedioic Acid-2,3-13C2 is characterized by two carboxyl groups that are separated by a methylene group. The linear formula of Butanedioic Acid-2,3-13C2 is HO2C13CH213CH2CO2H . The molecular weight of Butanedioic Acid-2,3-13C2 is 120.07 .


Chemical Reactions Analysis

The endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the Plasmodium parasites during all erythrocytic stages . Reactions with these free radicals can also lead to alkylation of parasitic proteins .


Physical And Chemical Properties Analysis

The melting point of Butanedioic Acid-2,3-13C2 is 184-187 ℃, and its boiling point is 235 ℃. It is soluble in water, ethanol, and ether. The pH of Butanedioic Acid-2,3-13C2 is 3.5 in its pure form, and it has a characteristic odor.

Scientific Research Applications

Bio-Based Production

Succinic acid is one of the top platform chemicals with huge applications in diverse sectors . The biological route for succinic acid production is a cleaner, greener, and promising technological option with huge potential to sequester the potent greenhouse gas, carbon dioxide . The recycling of renewable carbon of biomass (an indirect form of CO2), along with fixing CO2 in the form of succinic acid, offers a carbon-negative succinic acid manufacturing route to reduce atmospheric CO2 load .

Derivatization Opportunities

The presence of two carboxylic acid groups on the terminal carbon atoms makes succinic acid a highly functional molecule that can be derivatized into a wide range of products . Succinic acid derivatization opportunities via chemo-catalysis are discussed for various high-value products .

Industrial Solvents and Biodegradable Plastics

Succinic acid is used in the production of industrial solvents and biodegradable plastics . It was traditionally manufactured by catalytic hydrogenation of maleic anhydride, which is a fossil-based chemical .

Food Additives

Succinic acid is used as a food additive . It is a common ingredient in many food products, providing a sour or savory flavor.

Pharmaceutical Intermediates

Succinic acid is used as an intermediate in pharmaceutical manufacturing . It is a key component in the production of certain medications.

Anxiolytic Agent

Succinic acid is a potent and orally active anxiolytic agent . It has been used in research for its potential therapeutic effects.

Metabolomics

Succinic acid-2,3-13C2 is used in metabolomics, a field that studies the chemical processes involving metabolites . It is particularly useful in studies involving the tricarboxylic acid cycle .

Bio-Succinic Acid Production

The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste . This process is more sustainable and environmentally friendly compared to traditional methods.

Safety And Hazards

Butanedioic Acid-2,3-13C2 may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Butanedioic Acid-2,3-13C2 . It is also advised to avoid breathing dust, fume, gas, mist, vapors, and spray .

Future Directions

Succinic acid, which is also known as butanedioic acid, 1,2-ethanedicarboxylic acid and amber acid, occurs in nature as such or in various forms of its esters . Before the development of fermentation processes for its production, succinic acid was manufactured by catalytic hydrogenation of maleic anhydride, which is a fossil-based chemical . Several technologies for the fermentation-based production of succinic acid and the subsequent conversion to useful products are currently commercialized .

properties

IUPAC Name

(2,3-13C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514629
Record name (2,3-~13~C_2_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinic acid-2,3-13C2

CAS RN

61128-08-3
Record name (2,3-~13~C_2_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61128-08-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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